molecular formula C16H29NO3S B7156838 N-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)-2-tert-butylsulfonylacetamide

N-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)-2-tert-butylsulfonylacetamide

Cat. No.: B7156838
M. Wt: 315.5 g/mol
InChI Key: BFVRPIBBUZNRIE-UHFFFAOYSA-N
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Description

N-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)-2-tert-butylsulfonylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a decahydronaphthalenyl group, which is a saturated bicyclic hydrocarbon, and a tert-butylsulfonylacetamide group, which contributes to its reactivity and stability.

Properties

IUPAC Name

N-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)-2-tert-butylsulfonylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO3S/c1-16(2,3)21(19,20)11-15(18)17-14-9-8-12-6-4-5-7-13(12)10-14/h12-14H,4-11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVRPIBBUZNRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)CC(=O)NC1CCC2CCCCC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)-2-tert-butylsulfonylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Decahydronaphthalenyl Intermediate: The initial step involves the hydrogenation of naphthalene to produce decahydronaphthalene.

    Introduction of the Acetamide Group: The decahydronaphthalenyl intermediate is then reacted with acetic anhydride in the presence of a catalyst to introduce the acetamide group.

    Sulfonylation: The final step involves the sulfonylation of the acetamide derivative using tert-butylsulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)-2-tert-butylsulfonylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Amines, Thiols

Major Products

    Oxidation: Sulfoxides, Sulfones

    Reduction: Amines, Alcohols

    Substitution: Corresponding substituted derivatives

Scientific Research Applications

N-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)-2-tert-butylsulfonylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)-2-tert-butylsulfonylacetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the decahydronaphthalenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)acetamide
  • 1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl formate
  • Dibenzothiophene-substituted aromatic compounds

Uniqueness

N-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)-2-tert-butylsulfonylacetamide stands out due to its unique combination of a decahydronaphthalenyl group and a tert-butylsulfonylacetamide group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.

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